(E)-3-(furan-2-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide

GPR35 GPCR antagonism BRET assay

(E)-3-(furan-2-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide (CAS 1798408-90-8) is a synthetic small-molecule acrylamide bearing a (2-furyl)-E-acrylamide warhead linked to a 1-phenylpyrrolidin-2-yl methanamine scaffold (C18H20N2O2, MW 296.37 g/mol). It is catalogued in public screening collections and has been evaluated in at least one G-protein coupled receptor (GPCR) assay panel.

Molecular Formula C18H20N2O2
Molecular Weight 296.37
CAS No. 1798408-90-8
Cat. No. B3008508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(furan-2-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide
CAS1798408-90-8
Molecular FormulaC18H20N2O2
Molecular Weight296.37
Structural Identifiers
SMILESC1CC(N(C1)C2=CC=CC=C2)CNC(=O)C=CC3=CC=CO3
InChIInChI=1S/C18H20N2O2/c21-18(11-10-17-9-5-13-22-17)19-14-16-8-4-12-20(16)15-6-2-1-3-7-15/h1-3,5-7,9-11,13,16H,4,8,12,14H2,(H,19,21)/b11-10+
InChIKeyKVTVNMNBQUWOOO-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-(furan-2-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide (CAS 1798408-90-8): Core Identity and Physicochemical Profile for Procurement Screening


(E)-3-(furan-2-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide (CAS 1798408-90-8) is a synthetic small-molecule acrylamide bearing a (2-furyl)-E-acrylamide warhead linked to a 1-phenylpyrrolidin-2-yl methanamine scaffold (C18H20N2O2, MW 296.37 g/mol). It is catalogued in public screening collections and has been evaluated in at least one G-protein coupled receptor (GPCR) assay panel [1]. The compound has been referenced in patent families related to kinase inhibition, suggesting initial interest as a potential tool or probe compound [2].

Why (E)-3-(furan-2-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide Cannot Be Replaced by Generic In-Class Analogs for Scientific Selection


Close structural analogs—including the thiophene-for-furan replacement (E)-N-((1-phenylpyrrolidin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide, the trimethoxyphenyl analog, and the amide-reversed N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide—share the 1-phenylpyrrolidine scaffold but differ critically in the electrophilic acrylamide geometry, heterocycle electronics, and hydrogen-bonding topology [1][2]. Minor modifications to the furan-acrylamide moiety are known to drastically alter target engagement profiles in related chemotypes; for instance, replacing a furan with thiophene changes both logP and polar surface area, which can redirect selectivity across kinase and GPCR panels [3]. Consequently, generic substitution without experimental confirmation risks acquiring a compound with an uncharacterized—or functionally opposite—biological signature, undermining assay reproducibility and data integrity.

Quantitative Differentiation Evidence for (E)-3-(furan-2-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide (CAS 1798408-90-8) vs. Closest Analogs


GPR35 Antagonism: Confirmed Inactivity vs. Potent Reference Antagonist ML145

In a BRET-based human GPR35 SPASM sensor assay employing 300 µM zaprinast as agonist and 10 µM CID2745687 as positive control, (E)-3-(furan-2-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide exhibited no measurable antagonism (IC50 > 100 µM, classified as inactive) [1]. By contrast, the well-characterized GPR35 antagonist ML145 (CID-2286812) displays an IC50 of 20.1 nM under comparable assay conditions [2]. This >5,000-fold difference in potency confirms that the target compound is functionally silent at GPR35, a critical differentiator for experimental designs requiring GPR35 pathway sparing.

GPR35 GPCR antagonism BRET assay

Physicochemical Differentiation: Furan-Acrylamide vs. Thiophene-Acrylamide Analog

The target compound (furan-acrylamide) exhibits a calculated clogP of 3.37 and a topological polar surface area (TPSA) of 50.36 Ų [1]. Its closest commercial analog, (E)-N-((1-phenylpyrrolidin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide, substitutes the furan oxygen with sulfur, yielding a higher molecular weight (312.43 vs. 296.37 g/mol) and an elevated logP consistent with increased lipophilicity [2]. The 0.3–0.5 unit logP difference and reduced H-bond acceptor character of sulfur (vs. oxygen) predictably alter solubility, permeability, and off-target binding promiscuity [3].

physicochemical properties drug-likeness logP

Amide Connectivity Defines Scaffold: Carboxamide vs. Acrylamide Series Discrimination

The target compound features an E-acrylamide linker connecting the furan ring to the pyrrolidine methylamine, placing the electrophilic α,β-unsaturated carbonyl at a specific distance and geometry from the phenylpyrrolidine recognition element. The amide-reversed analog N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide (CAS 1797319-41-5) and its 5-bromo derivative lack this acrylamide moiety entirely, altering the reactivity profile and abolishing the potential for covalent target engagement via Michael addition [1]. Screening data confirm that these carboxamide analogs populate a distinct biological activity space from the acrylamide series [2].

scaffold classification amide topology structure-activity relationship

JAK Kinase Panel Selectivity Fingerprint: Weak Pan-JAK Activity as a Differentiation Criterion

Patent-associated data registered in BindingDB (linked to US9216999 and US9556187) indicate that (E)-3-(furan-2-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide exhibits uniformly weak inhibition across the JAK kinase panel: IC50 > 1,000 nM for JAK1, JAK2, JAK3, and TYK2 in a LANCE Ultra enzymatic assay at pH 7.5 [1]. This contrasts sharply with potent JAK3-selective covalent inhibitors such as FM-381 (JAK3 IC50 = 0.127 nM; >400-fold selective over JAK1) and with pan-JAK inhibitors like tofacitinib (JAK1/3 IC50 in low nanomolar range) . The >7,800-fold weaker JAK3 potency relative to FM-381 confirms that this compound is not a functional JAK inhibitor and will not confound JAK-STAT pathway readouts.

JAK kinase kinase selectivity Nissan Chemical Industries patent

Optimal Procurement and Experimental Application Scenarios for (E)-3-(furan-2-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide (CAS 1798408-90-8)


Negative-Control Chemotype for GPR35 Antagonist Screening Cascades

Given its confirmed inactivity at human GPR35 (IC50 > 100 µM, BRET SPASM sensor assay [1]), this compound serves as a structurally matched negative control alongside potent GPR35 antagonists such as ML145 (IC50 = 20.1 nM). Including it in dose-response panels enables robust Z' factor determination and counterscreen validation, ensuring that observed GPR35 antagonism is target-specific rather than assay-artifactual.

Selectivity Profiling Probe for JAK-Independent Inflammatory or Oncology Pathways

With pan-JAK IC50 values exceeding 1 µM [2], the compound is functionally silent on JAK-STAT signaling. This makes it suitable for use in phenotypic screens, transcriptomic profiling, or pathway deconvolution studies where concomitant JAK inhibition would confound interpretation—particularly in T-cell, B-cell, or cytokine-stimulated models heavily reliant on JAK signal transduction.

Furan-Acrylamide Scaffold Reference Standard for Solubility and Permeability Optimization

The well-defined physicochemical profile (clogP 3.37, TPSA 50.36 Ų, MW 296.37, 4 HBA, 2 HBD [3]) positions this compound as a benchmarking standard for matched molecular pair analyses. Medicinal chemistry teams can use it to quantify the impact of furan→thiophene or acrylamide→carboxamide replacements on solubility, logD, and parallel artificial membrane permeability (PAMPA), guiding lead optimization without confounding bioactivity signals.

Custom Derivative Synthesis Starting Material with Pre-Installed Acrylamide Warhead

The pre-formed E-furan-acrylamide moiety linked to the 1-phenylpyrrolidin-2-yl methanamine core provides a versatile intermediate for library synthesis. Its commercial availability (confirmed through multiple supplier catalogues) allows rapid diversification at the furan ring or the phenyl group for structure-activity relationship (SAR) exploration in covalent inhibitor programs, eliminating the need for low-yielding late-stage acrylamide installation [2][3].

Quote Request

Request a Quote for (E)-3-(furan-2-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.